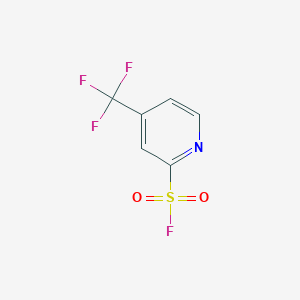

4-(Trifluoromethyl)pyridine-2-sulfonyl fluoride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(Trifluoromethyl)pyridine-2-sulfonyl fluoride is an organofluorine compound characterized by the presence of a trifluoromethyl group attached to a pyridine ring, along with a sulfonyl fluoride functional group.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: One common method includes the trifluoromethylation of 4-iodopyridine using a trifluoromethylating agent such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a catalyst . The resulting 4-(trifluoromethyl)pyridine is then subjected to sulfonylation using a sulfonyl chloride reagent under basic conditions to yield the desired sulfonyl fluoride derivative .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. High-temperature vapor-phase reactions with transition metal catalysts, such as iron fluoride, can be employed for large-scale synthesis . These methods ensure the production of high-purity 4-(Trifluoromethyl)pyridine-2-sulfonyl fluoride suitable for various applications.

Análisis De Reacciones Químicas

Types of Reactions: 4-(Trifluoromethyl)pyridine-2-sulfonyl fluoride undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The sulfonyl fluoride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.

Suzuki-Miyaura Coupling: This compound can participate in cross-coupling reactions with boronic acids in the presence of palladium catalysts to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Common nucleophiles include amines and alcohols, typically reacting under mild conditions with a base such as triethylamine.

Suzuki-Miyaura Coupling: Typical conditions involve the use of palladium catalysts, boronic acids, and bases such as potassium carbonate in an organic solvent.

Major Products Formed:

Sulfonamide Derivatives: Formed from nucleophilic substitution reactions.

Biaryl Compounds: Resulting from Suzuki-Miyaura coupling reactions.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound is utilized in the development of pharmaceutical agents due to its ability to modify biological targets through covalent bonding. Sulfonyl fluorides, including 4-(trifluoromethyl)pyridine-2-sulfonyl fluoride, serve as electrophilic reagents that can selectively react with nucleophiles such as amino acids in proteins, leading to potential therapeutic applications .

Case Study: Protein Modifiers

- Research has demonstrated that sulfonyl fluorides can act as covalent protein modifiers, which are crucial for studying protein function and developing inhibitors for various enzymes .

Agrochemical Development

In agrochemistry, derivatives of trifluoromethylpyridine have shown promise as herbicides and insecticides. The unique properties conferred by the trifluoromethyl group enhance the efficacy of these compounds in pest control.

Key Applications:

- Pesticides : Compounds like sulfoxaflor, derived from this compound, have been developed to target sap-feeding pests effectively .

- Herbicides : The compound has been incorporated into herbicides that inhibit specific biochemical pathways in weeds, demonstrating improved selectivity and lower toxicity to crops compared to traditional chemicals .

Comparative Data Table

The following table summarizes key characteristics and applications of this compound compared to other related compounds:

| Compound Name | Application Area | Key Features | Notable Products |

|---|---|---|---|

| This compound | Medicinal & Agrochemical | Electrophilic reactivity; enhances bioavailability | Sulfoxaflor (insecticide) |

| 2,3-Dichloro-5-(trifluoromethyl)pyridine | Herbicides | High demand for crop protection | Fluazinam (fungicide) |

| 6-(Trifluoromethyl)pyridine | Insecticides | Superior pest control properties | Pyridalyl (insecticide) |

Mecanismo De Acción

The mechanism of action of 4-(Trifluoromethyl)pyridine-2-sulfonyl fluoride involves its reactivity towards nucleophiles, leading to the formation of stable sulfonamide bonds. The trifluoromethyl group imparts electron-withdrawing properties, enhancing the compound’s reactivity and stability. This compound can interact with various molecular targets, including enzymes and receptors, through covalent modification or non-covalent interactions .

Comparación Con Compuestos Similares

2-(Trifluoromethyl)pyridine: Another trifluoromethyl-substituted pyridine with similar reactivity but different positional isomerism.

4-(Trifluoromethyl)pyrrolidines: Compounds containing both trifluoromethyl and pyrrolidine groups, used in similar applications.

Uniqueness: 4-(Trifluoromethyl)pyridine-2-sulfonyl fluoride is unique due to the presence of both trifluoromethyl and sulfonyl fluoride groups, which confer distinct reactivity and stability. This combination makes it particularly valuable in the synthesis of bioactive molecules and materials with specialized properties .

Actividad Biológica

4-(Trifluoromethyl)pyridine-2-sulfonyl fluoride is a fluorinated organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. The incorporation of trifluoromethyl and sulfonyl groups in its structure is believed to enhance its pharmacological properties, making it a subject of interest for various therapeutic applications.

Chemical Structure and Properties

- Chemical Formula : C7H4F3N1O2S

- CAS Number : 2241138-79-2

- Molecular Weight : 227.17 g/mol

The compound features a pyridine ring substituted with a trifluoromethyl group and a sulfonyl fluoride group, which contribute to its unique reactivity and biological profile.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. The trifluoromethyl group enhances lipophilicity and molecular stability, while the sulfonyl fluoride can participate in nucleophilic substitution reactions, potentially leading to enzyme inhibition or modulation of signaling pathways .

Antimicrobial Activity

Research indicates that compounds containing sulfonyl groups exhibit significant antimicrobial properties. Studies have shown that derivatives of this compound demonstrate effective antibacterial activity against various strains, including:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 4.88 µg/mL |

| B. mycoides | 5.00 µg/mL |

| C. albicans | 6.00 µg/mL |

These findings suggest that the compound could be developed into an effective antimicrobial agent .

Anticancer Activity

The anticancer potential of this compound has been evaluated against several human cancer cell lines, including A549 (lung), HCT116 (colon), and HepG2 (liver). Notable results include:

| Cell Line | IC50 (µM) | Reference Drug IC50 (Doxorubicin) |

|---|---|---|

| A549 | 22.4 | 52.1 |

| HCT116 | 17.8 | 52.1 |

| HepG2 | 12.4 | 52.1 |

These results indicate that the compound exhibits superior activity compared to the standard chemotherapeutic agent Doxorubicin, particularly against HCT116 and HepG2 cell lines .

Case Studies

- Study on Antibacterial Properties : A series of urea derivatives containing the sulfonyl group were synthesized and tested for antibacterial activity. The results indicated that compounds with similar structural features to this compound showed promising results against Gram-negative bacteria such as E. coli, suggesting potential for further development as antibiotics .

- Cancer Cell Line Evaluation : In a comparative study, various derivatives were tested against multiple cancer cell lines, revealing that modifications in the trifluoromethyl and sulfonyl groups significantly impacted the cytotoxicity profiles of these compounds, with some derivatives outperforming established cancer treatments .

Propiedades

IUPAC Name |

4-(trifluoromethyl)pyridine-2-sulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F4NO2S/c7-6(8,9)4-1-2-11-5(3-4)14(10,12)13/h1-3H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNADZOZBEUSXGR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C(F)(F)F)S(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F4NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.